molecular formula C32H24BrN3O2 B2403729 6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 312604-38-9

6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2403729
CAS No.: 312604-38-9
M. Wt: 562.467
InChI Key: OBQRZXKWENSJCH-UHFFFAOYSA-N
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Description

6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and various catalysts to facilitate the formation of the pyrazole and phenyl groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom .

Scientific Research Applications

6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are studied for their biological activity.

    Bromochlorobenzene: Another halogenated aromatic compound with different substituents but similar reactivity.

Uniqueness

6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-3-[2-(2-methylbenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24BrN3O2/c1-20-10-8-9-15-24(20)32(38)36-28(21-11-4-2-5-12-21)19-27(35-36)30-29(22-13-6-3-7-14-22)25-18-23(33)16-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQRZXKWENSJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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